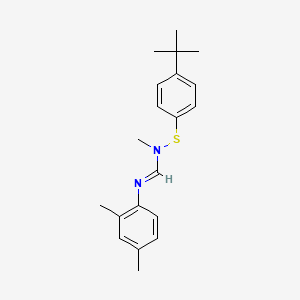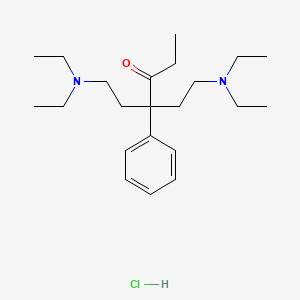
2-chloroethyl N-(3-hydroxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloroethyl N-(3-hydroxyphenyl)carbamate is an organic compound with the molecular formula C9H10ClNO3 It is a member of the carbamate family, which are esters of carbamic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(3-hydroxyphenyl)carbamate typically involves the reaction of 2-chloroethanol with 3-hydroxyaniline in the presence of a carbamoyl chloride. The reaction is carried out under mild conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-hydroxyaniline+2-chloroethanol+carbamoyl chloride→2-chloroethyl N-(3-hydroxyphenyl)carbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-chloroethyl N-(3-hydroxyphenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Nucleophilic substitution: Products include substituted carbamates with different nucleophiles.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Hydrolysis: Products include 3-hydroxyaniline and 2-chloroethanol.
科学的研究の応用
2-chloroethyl N-(3-hydroxyphenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: It serves as a precursor for the synthesis of other carbamate derivatives used in agriculture and polymer industries.
作用機序
The mechanism of action of 2-chloroethyl N-(3-hydroxyphenyl)carbamate involves its interaction with biological molecules, particularly enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is often reversible, depending on the specific enzyme and the conditions of the reaction.
類似化合物との比較
Similar Compounds
- 2-chloroethyl N-(3,4-xylyl)carbamate
- 2-chloroethyl carbamate
- 4-nitrophenylchloroformate derivatives
Uniqueness
2-chloroethyl N-(3-hydroxyphenyl)carbamate is unique due to its specific hydroxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules.
特性
CAS番号 |
13683-95-9 |
|---|---|
分子式 |
C9H10ClNO3 |
分子量 |
215.63 g/mol |
IUPAC名 |
2-chloroethyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C9H10ClNO3/c10-4-5-14-9(13)11-7-2-1-3-8(12)6-7/h1-3,6,12H,4-5H2,(H,11,13) |
InChIキー |
RFZMCIKQHNAEMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)NC(=O)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)

![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)





![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)


![2-[(Cyclooctyloxy)methyl]oxirane](/img/structure/B14002510.png)
